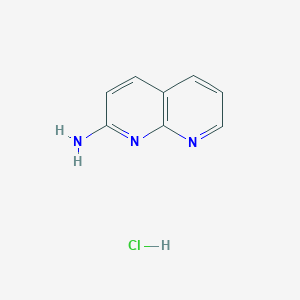

1,8-Naftiridin-2-amina hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

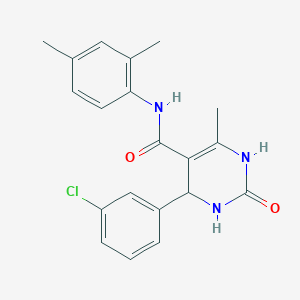

1,8-Naphthyridin-2-amine hydrochloride (CAS Number: 1820741-11-4) is a chemical compound with a molecular weight of 181.62 . The compound has demonstrated a variety of interesting biological activities, including the potential to treat neurodegenerative and immunomodulatory disorders, along with anti-HIV, antidepressant, and antioxidant properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . A series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one derivatives hydrochloride were obtained using a convenient and mild method from 4-piperidone monohydrate hydrochloride .Molecular Structure Analysis

The molecular formula of 1,8-Naphthyridin-2-amine is C8H7N3 . The InChI code is 1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) .Chemical Reactions Analysis

The compounds studied were prepared by reaction of 1-alkyl-7-hydroxy-1,8-naphthyridin-2-ones with epichlorohydrin . The substituted epoxy intermediates obtained were allowed to react with amines and gave the desired products .Physical and Chemical Properties Analysis

The molecular weight of 1,8-Naphthyridin-2-amine is 145.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 .Aplicaciones Científicas De Investigación

Reacciones Multicomponentes

Las 1,8-naftiridinas, incluida la 1,8-naftiridin-2-amina hcl, se han utilizado en reacciones multicomponentes para generar eficientemente un conjunto diverso de arquitecturas moleculares complejas. Estas tienen amplias aplicaciones en química medicinal y biología química .

Síntesis de Estrategia Verde

El enfoque de Friedländer utilizando una estrategia verde se ha empleado en la síntesis de 1,8-naftiridinas. Este enfoque es ecológico, seguro y económicamente atómico .

Hidroaminación de Alquinos Terminales

La this compound se ha utilizado en la hidroaminación de alquinos terminales seguida de ciclización de Friedländer. Este proceso es parte de la síntesis de 1,8-naftiridinas .

Síntesis Catalizada por Metales

La síntesis catalizada por metales es otro método donde la this compound encuentra su aplicación. Este método se utiliza para la síntesis de 1,8-naftiridinas .

Quimiosensores Fluorescentes

Las 1,8-naftiridinas, incluida la this compound, se han utilizado en el desarrollo de quimiosensores fluorogénicos aniónicos. Estos quimiosensores tienen una alta capacidad para detectar selectivamente cianuro .

Actividades Antimicrobianas

Los compuestos derivados de la this compound se han evaluado por sus actividades antimicrobianas. Esto lo convierte en un compuesto valioso en el desarrollo de nuevos agentes antimicrobianos .

Actividades Anticancerígenas

De manera similar, los compuestos derivados de la this compound también se han evaluado por sus actividades anticancerígenas, específicamente contra la línea celular MDA-MB-231 .

Ligandos y Componentes de Diodos Emisores de Luz

Las 1,8-naftiridinas se utilizan como ligandos y componentes de diodos emisores de luz, células solares sensibilizadas por colorantes, sensores moleculares o sistemas de huésped-huésped de autoensamblaje .

Mecanismo De Acción

Target of Action

1,8-Naphthyridin-2-amine hcl is a heterocyclic compound that has been found to have diverse biological activities . It has been used in the synthesis of various pharmacophores, which have shown promising antimicrobial and anticancer activities .

Mode of Action

Its derivatives have been found to interact with their targets in a way that leads to their antimicrobial and anticancer effects . For instance, some derivatives have shown to interact with DNA, leading to changes in its structure and function . The interaction with DNA could potentially inhibit the replication of bacterial cells or cancer cells, leading to their death .

Biochemical Pathways

Given its antimicrobial and anticancer activities, it can be inferred that it may affect pathways related to cell replication and survival

Pharmacokinetics

Its derivatives have been evaluated for their admet properties, which predict their pharmacokinetic behavior . These studies can provide insights into the bioavailability of the compound and its derivatives.

Result of Action

Its derivatives have shown promising results in terms of their antimicrobial and anticancer activities . For instance, some derivatives have shown potent anticancer activity against the MDA-MB-231 cell line, comparable to Cisplatin . They have also shown remarkable antimicrobial activity against various bacterial strains .

Action Environment

The action of 1,8-Naphthyridin-2-amine hcl can be influenced by various environmental factors. For instance, the presence of metal ions such as Cu+ and Cu2+ has been found to cause the quenching of the fluorescence emission of 1,8-naphthyridines, due to the formation of complexes between the naphthyridine and the metal . This suggests that the presence of metal ions in the environment can influence the action of this compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,8-naphthyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLSEWWPMRRGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)

![1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride](/img/structure/B2434258.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone oxalate](/img/structure/B2434266.png)

![6-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B2434267.png)

![(2-(3-chlorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2434270.png)

![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)